5-methyl-N-(3-phenylpropyl)furan-2-carboxamide
Overview
Description
5-methyl-N-(3-phenylpropyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Scientific Research Applications
Preparation Methods
The synthesis of 5-methyl-N-(3-phenylpropyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 3-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond . The reaction is conducted in an organic solvent like dichloromethane (DCM) at room temperature, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
5-methyl-N-(3-phenylpropyl)furan-2-carboxamide undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-phenylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-methyl-N-(3-phenylpropyl)furan-2-carboxamide can be compared with other furan derivatives such as:
Furan-2-carboxamide: Lacks the methyl and phenylpropyl groups, resulting in different biological activities.
5-methylfuran-2-carboxamide: Similar structure but without the phenylpropyl group, leading to variations in its pharmacological properties.
N-(3-phenylpropyl)furan-2-carboxamide: Similar structure but without the methyl group, affecting its chemical reactivity and biological activity.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(3-phenylpropyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12-9-10-14(18-12)15(17)16-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHDDSRIDSVHCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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